molecular formula C8H12N2O2 B12894914 (R)-[1,3'-Bipyrrolidine]-2,2'-dione

(R)-[1,3'-Bipyrrolidine]-2,2'-dione

Cat. No.: B12894914
M. Wt: 168.19 g/mol
InChI Key: GYOYRRFSEXNPCH-ZCFIWIBFSA-N
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Description

®-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a dione group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the reaction of pyrrolidine with a suitable dione precursor under controlled conditions. One common method includes the use of chlorosulfonic acid in dichloromethane at low temperatures (0-5°C) to facilitate the formation of the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-[1,3’-Bipyrrolidine]-2,2’-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound. The use of solid acid catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione group to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .

Scientific Research Applications

®-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of the dione group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in catalysis and synthesis .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-[(3R)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one

InChI

InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m1/s1

InChI Key

GYOYRRFSEXNPCH-ZCFIWIBFSA-N

Isomeric SMILES

C1CC(=O)N(C1)[C@@H]2CCNC2=O

Canonical SMILES

C1CC(=O)N(C1)C2CCNC2=O

Origin of Product

United States

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